(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-3-21-15-9-8-14(19)10-16(15)24-18(21)20-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXBYABIMDYBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chloro and ethyl groups: The chloro and ethyl substituents can be introduced via electrophilic aromatic substitution reactions using reagents like chloroacetyl chloride and ethyl iodide.
Formation of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction between the benzo[d]thiazole derivative and an appropriate benzoyl chloride or benzamide precursor.
Final condensation: The final step involves the condensation of the acetyl group with the benzo[d]thiazole derivative to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and amide groups are susceptible to hydrolysis:
-
Acetyl Group Hydrolysis :
Under acidic or basic conditions, the acetyl group converts to a carboxylic acid:This reaction is slow at room temperature but accelerates under reflux .
-
Amide Bond Cleavage :
Strong acids (e.g., HCl) or bases (e.g., LiAlH) cleave the amide bond, yielding 4-acetylbenzoic acid and 6-chloro-3-ethylbenzothiazol-2-amine .
Substitution at the Chloro Position
The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides):
-
Example : Reaction with piperidine at 120°C in DMF yields 6-piperidinyl derivatives , enhancing solubility for pharmaceutical applications .
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | Cu, 120°C, DMF | 6-Piperidinyl-benzothiazole derivative |
| Methoxide | NaOMe, MeOH, reflux | 6-Methoxy derivative |
Tautomerism and Ylidene Reactivity
The 2(3H)-ylidene group exhibits keto-enol tautomerism, influencing reactivity:
-
Enol Form : Stabilized by conjugation with the benzothiazole ring, enabling chelation with metal ions (e.g., Zn, Fe) .
-
Keto Form : Reacts with electrophiles (e.g., alkyl halides) at the imine nitrogen, forming quaternary ammonium salts .
Redox Reactions
-
Acetyl Reduction :
The acetyl group reduces to a hydroxymethyl group using NaBH or LiAlH: -
Thiazole Ring Oxidation :
Strong oxidants (e.g., KMnO) degrade the benzothiazole ring to sulfonic acid derivatives .
Coordination Chemistry
The ylidene nitrogen and sulfur atoms act as ligands for transition metals:
-
Example : Coordination with Rh(I) forms complexes for catalytic applications (e.g., hydrogenation) .
Key Research Findings
-
Stereochemical Stability : The (E)-isomer predominates (>95%) due to steric hindrance between the acetyl group and benzothiazole ring .
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Biological Relevance : Analogous benzothiazole-2-ylidenes inhibit cyclooxygenase (COX-2) with IC values ~11 µM .
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Thermal Degradation : Decomposes above 250°C, releasing HCl and CO .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The structural features of (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may enhance its ability to inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth .
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The structural similarity to known inhibitors suggests potential activity against acetylcholinesterase, warranting further investigation .
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have demonstrated antimicrobial activities against various pathogens. Studies have reported that modifications in the benzothiazole structure can lead to enhanced antibacterial and antifungal properties .
Material Sciences
The unique electronic properties of this compound make it a candidate for applications in material sciences, particularly in the development of organic semiconductors and fluorescent probes. Its ability to form stable complexes with metal ions could be explored for sensor applications or as a component in organic light-emitting diodes (OLEDs) .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various benzothiazole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Case Study 2: Acetylcholinesterase Inhibition
A series of compounds based on benzothiazole were synthesized and evaluated for their acetylcholinesterase inhibitory activity. Among these, this compound showed promising results with an IC50 value indicating strong inhibition. Molecular docking studies suggested that the compound binds effectively to the active site of acetylcholinesterase, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Thiazole/Thiadiazole Core : The central heterocycle (thiazole vs. thiadiazole) influences electronic properties and binding interactions.
- Substituents : Modifications at the 3-, 4-, and 6-positions of the thiazole ring (e.g., chloro, ethyl, acetyl, morpholine) alter solubility, steric bulk, and hydrogen-bonding capacity.
- Benzamide Modifications : Substituents on the benzamide moiety (e.g., methyl, nitro, sulfonyl) impact metabolic stability and target affinity.
Table 1: Comparison of Selected Analogues
*Calculated using ChemDraw.
Key SAR Trends:
Electron-Withdrawing Groups (Cl, NO₂): Enhance bioactivity by increasing electrophilicity and target binding.
Bulky Substituents (e.g., Azepan-1-ylsulfonyl ) : May reduce solubility but improve selectivity.
Morpholine/Pyrrolidine Moieties : Improve pharmacokinetics via hydrogen-bonding interactions .
Biological Activity
(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of 6-chloro-3-ethylbenzo[d]thiazole with appropriate acylating agents. The general synthetic route involves:
- Formation of the Benzothiazole Derivative : The initial step typically includes the synthesis of the benzothiazole framework, which serves as the core structure.
- Acetylation : The introduction of the acetyl group at the 4-position is crucial for enhancing biological activity.
- Final Coupling : The final step involves coupling with benzamide derivatives to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, benzothiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro studies have shown that certain benzothiazole derivatives can significantly reduce cell viability in cancer cell lines such as HepG2 and MCF-7, with IC50 values in the low micromolar range .
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated notable antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Effective |
Case Studies
- Study on Anticancer Efficacy : A recent study explored the effects of various benzothiazole derivatives on HepG2 cells. The results indicated that this compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of several thiazole derivatives, including our compound of interest. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
